3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21(17-11-15-5-1-2-6-18(15)28-22(17)27)25-8-3-4-14(12-25)10-19-23-20(24-29-19)16-7-9-30-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFIAKBCVQVZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Coumarin Core Formation
The coumarin backbone is synthesized via Knoevenagel condensation of salicylaldehyde derivatives with diethyl malonate. As demonstrated by Brahmachari and Silveira Pinto, ethanol serves as the optimal solvent with piperidine (20 mol%) and glacial acetic acid (10 mol%) as dual catalysts. Model reactions achieve 92–99% yields under reflux (70°C, 7 hr) or ultrasonic irradiation (40 min, 20 kHz). Hydrolysis of the ethyl coumarin-3-carboxylate intermediate to the carboxylic acid employs 1N NaOH (2 hr, 80°C), followed by acidification with HCl to pH 2–3.
Table 1: Optimization of Coumarin-3-Carboxylic Acid Synthesis
| Catalyst System | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine/AcOH | EtOH | Reflux | 7 hr | 92% | |
| Piperidine/AcOH (US) | EtOH | RT | 40 min | 95% | |
| Sodium Azide | H₂O | RT | 3 hr | 99% |
Preparation of 5-(Thiophen-3-yl)-1,2,4-Oxadiazole-Piperidine Intermediate
Thiophene-3-Carboxamidoxime Formation
Thiophene-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂, 60°C, 2 hr), followed by reaction with hydroxylamine (NH₂OH·HCl, pyridine, 0°C → RT, 12 hr) to yield thiophene-3-carboxamidoxime.
TBAF-Catalyzed Oxadiazole Cyclization
The O-acylamidoxime intermediate undergoes cyclization with tetrabutylammonium fluoride (TBAF, 1.4 eq) in THF at room temperature (12–16 hr), achieving 88–95% yield. TBAF acts as a base, facilitating dehydration via intermediate A (isolable at 0°C). Microwave-assisted conditions (150°C, 10 min) maintain high yields (97–99%) while reducing time.
Table 2: Solvent Screening for Oxadiazole Cyclization
| Solvent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| THF | 95 | 12 hr | |
| DMF | 88 | 16 hr | |
| MeCN | 90 | 14 hr | |
| Toluene | <5 | 24 hr |
Piperidine Functionalization
The oxadiazole-thiophene moiety is methylated using iodomethane (K₂CO₃, DMF, 60°C, 6 hr) to yield 5-(thiophen-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole. Subsequent nucleophilic substitution with piperidine (Et₃N, DCM, 0°C → RT, 8 hr) affords 3-((5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)methyl)piperidine.
Coumarin-Oxadiazole-Piperidine Coupling
DCC/DMAP-Mediated Amide Bond Formation
Coumarin-3-carboxylic acid (1 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry acetonitrile (25°C, 30 min). The piperidine-oxadiazole-thiophene intermediate (1.1 eq) is added, and the mixture is refluxed (4–5 hr) to achieve 78–85% yield. Post-reaction purification involves dichloromethane extraction and recrystallization from ethanol.
Table 3: Coupling Reaction Optimization
| Coupling Agent | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| DCC | DMAP | MeCN | Reflux | 85% | |
| EDCI | HOBt | DCM | RT | 72% | |
| T3P | TEA | n-BuOAc | 120°C | 68% |
Integrated Synthetic Route
The convergent synthesis involves three parallel streams:
- Coumarin-3-carboxylic acid from salicylaldehyde derivatives.
- Piperidine-oxadiazole-thiophene via TBAF-catalyzed cyclization and alkylation.
- Final assembly via DCC-mediated coupling.
Critical Parameters:
- Oxadiazole Stability: Aprotic solvents (THF, DMF) prevent hydrolytic degradation during cyclization.
- Coumarin Purity: Recrystallization from ethanol eliminates residual diethyl malonate.
- Coupling Efficiency: DMAP accelerates acylation by stabilizing the activated ester intermediate.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, with retention time = 12.7 min.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound may undergo oxidation reactions, particularly involving the thiophene ring and piperidine nitrogen.
Reduction: Reduction can modify the oxadiazole ring, affecting the electronic properties.
Substitution: Various electrophilic and nucleophilic substitutions can occur on the thiophene and chromenone rings.
Common reagents and conditions:
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C catalyst.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major products formed:
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Reduction products: Modified oxadiazole rings.
Substitution products: Varied functionalized thiophene and chromenone derivatives.
Scientific Research Applications
3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one exhibits a wide range of applications:
Chemistry: Used in designing complex molecular frameworks for material science.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potentially used in manufacturing specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through:
Molecular interactions: Binding to specific enzymes or receptors, altering their activity.
Pathways involved: May include inhibition of specific enzyme pathways, modulation of receptor signaling, or interaction with nucleic acids.
Biological targets: Enzymes, receptors, and possibly DNA or RNA.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Varied Heterocyclic Cores
Key Observations :
- Core Heterocycle Influence: Replacing coumarin with benzimidazolone (e.g., compound 47) or pyridinone (e.g., ) alters target selectivity. Benzimidazolone derivatives in show nanomolar TRPA1/TRPV1 antagonism, suggesting the coumarin core in the target compound may prioritize different biological pathways .
Pharmacological Potential
- TRP Channel Modulation : Compounds with 1,2,4-oxadiazole-piperidine motifs (e.g., ) exhibit dual TRPA1/TRPV1 antagonism, implying the target compound may share this activity .
- Anticancer Activity : Coumarin-thiazole hybrids in show cytotoxic effects, suggesting the target’s coumarin-oxadiazole structure could be optimized for oncology applications .
Biological Activity
The compound 3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This compound combines a chromone core with a piperidine moiety and a thiophene ring substituted with an oxadiazole , which is known for its pharmacological relevance. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications.
Structural Characteristics
The chemical structure of the compound can be represented as follows:
Key Structural Components
- Chromone Core : Provides a scaffold for various biological activities.
- Piperidine Ring : Enhances binding affinity to biological targets.
- Oxadiazole and Thiophene Substituents : Known for their roles in antimicrobial and anticancer activities.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated that derivatives containing the oxadiazole ring exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity and Anticancer Potential
Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM.
Table 2: Cytotoxicity Data
The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : The chromone structure is known to promote apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of thiophene contributes to its free radical scavenging ability.
Study on Antimicrobial Properties
A study conducted by Grover et al. evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. The results indicated that it significantly inhibited the growth of both gram-positive and gram-negative bacteria, outperforming several conventional antibiotics.
Study on Anticancer Activity
In another study, the cytotoxic effects against MCF-7 cells were assessed using a standard MTT assay. The results indicated that compounds with similar structural features exhibited potent anticancer properties, supporting further investigation into their mechanisms and therapeutic potential.
Q & A
Q. Optimization Tips :
- Use catalysts like Pd(PPh₃)₄ for coupling reactions to improve yields (~70–85%) .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for cyclization) to enhance purity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and chromen-2-one moieties. For example, the thiophene proton signals appear at δ 7.2–7.8 ppm in CDCl₃ .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₈N₃O₃S: 416.1124) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between the piperidine and oxadiazole rings) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Purity issues : Use preparative HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .
- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) across labs using positive controls (e.g., doxorubicin for cytotoxicity studies) .
- Structural analogs : Compare activity with derivatives lacking the thiophene group; the thiophene ring enhances π-π stacking in target binding .
Q. Key SAR Findings :
- Removal of the thiophene ring reduces potency by ~60% .
- Adding a methoxy group to the chromen-2-one scaffold improves selectivity for serine proteases .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent chromen-2-one photodegradation .
- Hydrolysis risk : Avoid aqueous buffers at pH >8, as the oxadiazole ring may degrade .
- Lyophilization : For long-term storage, lyophilize with mannitol as a cryoprotectant .
Advanced: How to address low solubility in in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Prodrug design : Esterify the carbamate group to enhance aqueous solubility (e.g., phosphate prodrugs) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) for sustained release .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- CRISPR Knockout : Use KO cell lines for the putative target (e.g., PARP-1) to assess activity loss .
- Fluorescent Probes : Attach BODIPY tags to the chromen-2-one moiety for live-cell imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
